(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound “(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione” is a synthetic organic molecule characterized by its complex structure, which includes multiple aromatic rings, chloro substituents, and a diazinane trione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane trione core: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and hydroxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the methoxyphenyl groups: This step might involve nucleophilic substitution reactions using appropriate phenolic precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the chloro substituents or the diazinane trione core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione: can be compared with other diazinane trione derivatives or compounds with similar aromatic substitution patterns.
Uniqueness
- The unique combination of chloro, hydroxy, and methoxy substituents, along with the diazinane trione core, may confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-16-4-1-14(2-5-16)13-33-18-8-6-17(7-9-18)28-23(31)19(22(30)27-24(28)32)11-15-3-10-21(29)20(26)12-15/h1-12,29H,13H2,(H,27,30,32)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSWURZZJPNSSL-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)Cl)C(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)O)Cl)/C(=O)NC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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